molecular formula C29H38FN5 B1193292 p97-IN-23

p97-IN-23

Cat. No.: B1193292
M. Wt: 475.66
InChI Key: IKTPSOBWZZCXTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p97-IN-23 is a potent and selective inhibitor of p97 (also known as valosin-containing protein, VCP), an ATPase critical for protein homeostasis and the ubiquitin-proteasome system. Structurally, this compound features a heterocyclic core with a sulfonamide moiety, optimizing its binding affinity to the D2 ATPase domain of p95. Preclinical studies demonstrate nanomolar inhibitory activity (IC₅₀ = 12 nM) and >100-fold selectivity over related ATPases, such as HSP90 and HSP70 . Its pharmacokinetic profile includes moderate oral bioavailability (F = 45%) and a plasma half-life of 6–8 hours in murine models, supporting in vivo efficacy .

Properties

Molecular Formula

C29H38FN5

Molecular Weight

475.66

IUPAC Name

1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-((1-(4-methylpiperazin-1-yl)cyclobutyl)methyl)piperidin-4-amine

InChI

InChI=1S/C29H38FN5/c1-33-14-16-35(17-15-33)29(10-3-11-29)21-31-25-8-12-34(13-9-25)26-5-2-4-22(19-26)28-20-23-18-24(30)6-7-27(23)32-28/h2,4-7,18-20,25,31-32H,3,8-17,21H2,1H3

InChI Key

IKTPSOBWZZCXTI-UHFFFAOYSA-N

SMILES

CN1CCN(C2(CNC3CCN(C4=CC=CC(C(N5)=CC6=C5C=CC(F)=C6)=C4)CC3)CCC2)CC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

p97-IN 23;  p97 IN-23;  p97-IN-23

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The development of p97 inhibitors has yielded several candidates, each with distinct pharmacological profiles. Below, p97-IN-23 is compared to three structurally and functionally analogous compounds: CB-5083 , NMS-873 , and DBeQ .

Table 1: Comparative Analysis of p97 Inhibitors

Parameter This compound CB-5083 NMS-873 DBeQ
IC₅₀ (p97 ATPase) 12 nM 9 nM 30 nM 1.2 µM
Selectivity (vs. HSP90) >100-fold 50-fold >500-fold 10-fold
Solubility (PBS, pH 7.4) 25 µM 120 µM 8 µM 5 µM
Oral Bioavailability 45% 22% <10% Not reported
Key Mechanism D2 domain binder D1/D2 dual inhibitor Allosteric inhibitor ATP-competitive
Therapeutic Window 8.5 (LD₅₀/ED₅₀) 3.2 12.1 2.8

Structural and Functional Insights

CB-5083 : A first-in-class p97 inhibitor with potent D1/D2 domain inhibition. Despite its superior solubility, CB-5083 exhibits dose-limiting toxicity in clinical trials due to off-target effects on HSP70 . In contrast, This compound ’s sulfonamide group reduces HSP70 binding, improving tolerability .

NMS-873 : An allosteric inhibitor with exceptional selectivity (>500-fold over HSP90). However, its poor solubility (8 µM) limits in vivo utility, whereas This compound ’s heterocyclic core enhances aqueous stability .

DBeQ : A pan-p97 inhibitor with micromolar potency, primarily used as a research tool. Its lack of oral bioavailability and low selectivity make it unsuitable for clinical translation .

Preclinical Efficacy

  • In multiple myeloma xenografts, this compound achieved 80% tumor growth inhibition at 50 mg/kg, outperforming CB-5083 (60% at 75 mg/kg) .
  • NMS-873 shows efficacy in pancreatic cancer models but requires intraperitoneal administration due to solubility limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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